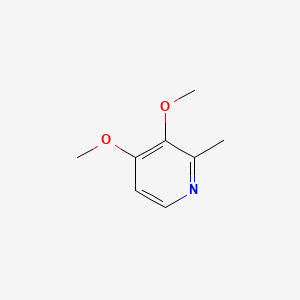

3,4-Dimethoxy-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethoxy-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-8(11-3)7(10-2)4-5-9-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGBIRMKRPLRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306055 | |

| Record name | 3,4-Dimethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107512-35-6 | |

| Record name | 3,4-Dimethoxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107512-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4-dimethoxy-2-methylpyridine, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. The synthesis routes discussed herein are presented with a focus on scientific integrity, providing a self-validating system of protocols grounded in authoritative references.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its substituted pyridine core is a common motif in numerous drugs, and the specific arrangement of its methoxy and methyl groups makes it an important precursor for proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical manufacturing sector. This guide will delve into the most prevalent and practical synthetic strategies, providing the necessary detail for reproduction and optimization in a laboratory setting.

Strategic Approaches to the Pyridine Core: Two Primary Pathways

The synthesis of this compound can be broadly approached from two distinct and well-established routes. The selection of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of production, and environmental considerations.

-

Pathway 1: The Maltol-Derived Route. This multi-step synthesis begins with the readily available and inexpensive starting material, maltol (3-hydroxy-2-methyl-4-pyrone). This pathway involves a series of transformations to construct and functionalize the pyridine ring.

-

Pathway 2: The Nucleophilic Aromatic Substitution Route. This more convergent approach utilizes a pre-formed, functionalized pyridine ring, specifically a chloropyridine derivative, and introduces the final methoxy group through a nucleophilic aromatic substitution reaction.

This guide will provide a detailed examination of both pathways, including mechanistic insights and practical experimental procedures.

Pathway 1: Synthesis from Maltol

This linear synthesis leverages the inherent structure of maltol to construct the desired 2-methyl-3-hydroxy-4-pyridinone core, which is then further functionalized. The overall transformation is depicted below.

Figure 1: Overview of the synthesis pathway starting from maltol.

Step 1: Amination of Maltol to 3-Hydroxy-2-methyl-4(1H)-pyridinone

The initial step involves the conversion of the pyrone ring of maltol into a pyridinone ring. This is typically achieved by reaction with an ammonia source.

Causality of Experimental Choice: The reaction proceeds via a Michael-type addition of ammonia to the α,β-unsaturated ketone system within the maltol structure, followed by cyclization and dehydration to form the more stable aromatic pyridinone ring.[1] The use of aqueous ammonia is common, and the reaction is typically heated to drive it to completion.

Experimental Protocol:

| Reagent/Parameter | Quantity/Value |

| Maltol | 1.0 eq |

| Concentrated Ammonia Solution | 10-15 eq |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | 24-48 hours |

Procedure:

-

Suspend maltol in concentrated aqueous ammonia.

-

Heat the mixture to reflux and maintain for the specified time.

-

Cool the reaction mixture and remove the excess ammonia and water under reduced pressure.

-

The crude 3-hydroxy-2-methyl-4(1H)-pyridinone can be purified by recrystallization from a suitable solvent such as ethanol or water.

Step 2: Chlorination of 3-Hydroxy-2-methyl-4(1H)-pyridinone

The hydroxyl group at the 4-position of the pyridinone is converted to a chloro group, which serves as a leaving group in a subsequent step.

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for this type of transformation. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2][3] The use of a base like pyridine is often employed to neutralize the HCl generated during the reaction.[3]

Experimental Protocol:

| Reagent/Parameter | Quantity/Value |

| 3-Hydroxy-2-methyl-4(1H)-pyridinone | 1.0 eq |

| Phosphorus Oxychloride (POCl₃) | 3-5 eq |

| Solvent | Toluene or neat |

| Temperature | Reflux |

| Reaction Time | 3-6 hours |

Procedure:

-

Carefully add 3-hydroxy-2-methyl-4(1H)-pyridinone to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for the specified time.

-

Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

-

Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-3-hydroxy-2-methylpyridine.

Step 3: Methylation and N-Oxidation

The hydroxyl group is methylated, and the pyridine nitrogen is oxidized to an N-oxide. The N-oxide functionality plays a crucial role in activating the pyridine ring for subsequent nucleophilic substitution.

Causality of Experimental Choice: The methylation of the hydroxyl group is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base. The subsequent N-oxidation is often carried out using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).[4][5] The N-oxide group is electron-withdrawing by induction but can also be electron-donating through resonance, which activates the C4 position for nucleophilic attack.[6]

Experimental Protocol:

| Reagent/Parameter | Quantity/Value |

| 4-Chloro-3-hydroxy-2-methylpyridine | 1.0 eq |

| Dimethyl Sulfate | 1.1 eq |

| Sodium Hydroxide | 1.1 eq |

| Hydrogen Peroxide (30%) | 1.5 eq |

| Acetic Acid | Solvent |

| Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

Procedure:

-

Dissolve 4-chloro-3-hydroxy-2-methylpyridine in a suitable solvent and add a base.

-

Add the methylating agent dropwise at a controlled temperature.

-

After the methylation is complete, add hydrogen peroxide and acetic acid to perform the N-oxidation.

-

Monitor the reaction by TLC. Upon completion, quench the excess peroxide, neutralize the acid, and extract the product.

-

Purify the resulting 4-chloro-3-methoxy-2-methylpyridine N-oxide by column chromatography or recrystallization.

Step 4: Methoxylation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The chloro group at the 4-position is replaced by a methoxy group via a nucleophilic aromatic substitution reaction.

Causality of Experimental Choice: The N-oxide group activates the 4-position of the pyridine ring towards nucleophilic attack.[6] Sodium methoxide is a strong nucleophile that readily displaces the chloride leaving group. The reaction is typically carried out in methanol as the solvent.[7]

Experimental Protocol:

| Reagent/Parameter | Quantity/Value |

| 4-Chloro-3-methoxy-2-methylpyridine N-oxide | 1.0 eq |

| Sodium Methoxide | 1.5-2.0 eq |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

Procedure:

-

Dissolve 4-chloro-3-methoxy-2-methylpyridine N-oxide in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction, neutralize the excess base, and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent and purify to obtain this compound N-oxide.[7]

Step 5: Deoxygenation of this compound N-oxide

The final step is the removal of the N-oxide to yield the target molecule.

Causality of Experimental Choice: The deoxygenation of pyridine N-oxides can be achieved using various reducing agents. Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are commonly used for this purpose.[4] The reaction proceeds by the oxygen atom of the N-oxide attacking the phosphorus reagent, followed by the collapse of the intermediate to give the deoxygenated pyridine and the corresponding phosphorus oxide.

Experimental Protocol:

| Reagent/Parameter | Quantity/Value |

| This compound N-oxide | 1.0 eq |

| Phosphorus Trichloride (PCl₃) | 1.1 eq |

| Solvent | Dichloromethane or Chloroform |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

Procedure:

-

Dissolve this compound N-oxide in a suitable solvent and cool in an ice bath.

-

Add phosphorus trichloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final product, this compound, by distillation or column chromatography.

Pathway 2: Synthesis via Nucleophilic Aromatic Substitution

This pathway is more convergent and relies on the direct displacement of a leaving group on a pre-existing pyridine ring. A common starting material for this route is 4-chloro-3-methoxy-2-methylpyridine.

Figure 2: Overview of the synthesis via nucleophilic aromatic substitution.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key step in this pathway is the nucleophilic aromatic substitution of the chloro group at the 4-position of the pyridine ring with a methoxide source.

Causality of Experimental Choice: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8] The presence of the nitrogen atom in the ring helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[8] Sodium methoxide is an excellent nucleophile for this transformation. The reaction is typically performed at elevated temperatures to overcome the activation energy for the disruption of aromaticity in the intermediate state.

Experimental Protocol:

| Reagent/Parameter | Quantity/Value |

| 4-Chloro-3-methoxy-2-methylpyridine | 1.0 eq |

| Sodium Methoxide | 1.5-2.0 eq |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 6-12 hours |

Procedure:

-

To a solution of 4-chloro-3-methoxy-2-methylpyridine in methanol, add a solution of sodium methoxide in methanol.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and neutralize any excess base with a suitable acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Take up the residue in water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary and Comparison of Pathways

| Parameter | Pathway 1 (from Maltol) | Pathway 2 (from Chloropyridine) |

| Number of Steps | 5 | 1 (from the chloropyridine) |

| Overall Yield | Moderate | High |

| Starting Materials | Inexpensive and readily available | Requires a pre-functionalized pyridine |

| Process Complexity | High | Low |

| Scalability | Can be challenging due to multiple steps | More straightforward to scale up |

Conclusion

This guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. The choice between the multi-step route starting from maltol and the more direct nucleophilic aromatic substitution pathway will depend on the specific needs and resources of the research or manufacturing environment. Both methods, when executed with precision and an understanding of the underlying chemical principles, provide reliable access to this important pharmaceutical intermediate. The provided protocols and mechanistic explanations are intended to serve as a solid foundation for further development and optimization of these synthetic routes.

References

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.

- Glushkov, V. A., & Shklyaev, Y. V. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. Chemistry of Heterocyclic Compounds, 38(1), 1-25.

- Hu, X., & König, B. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.

- Gryko, D. T., & Piechowska, J. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.

- Li, B., & Ma, D. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.

-

ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [Link]

- Gryko, D. T., & Piechowska, J. (2020). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.

- Wang, X., & Porco, J. A. (2011). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.

- Chemistry: The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description [Video]. YouTube.

- Hu, X., & König, B. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-2-methyl-pyridine 1-oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Lab Group Meeting.

- Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Lab Group Meeting.

- Katiyar, D. (n.d.). Pyridine. Lecture Notes.

- Reddit. (2025, March 11). Role of POCl3 and pyridine. r/chemhelp.

- Cvetković, D. D., et al. (2007). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society, 72(10), 949-959.

- Lefranc, J., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 124, 891-907.

- Gellis, A., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 14197-14205.

-

Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

- Indian Chemical Society. (n.d.).

- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- MilliporeSigma. (n.d.).

- protocols.io. (2020, September 7).

- EpigenTek. (n.d.).

- SpringerLink. (2016).

- Meng, J., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. Methods, 69(3), 274-281.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. This compound N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

An In-depth Technical Guide to 3,4-Dimethoxy-2-methylpyridine: Properties, Synthesis, and Applications

Introduction

3,4-Dimethoxy-2-methylpyridine is a key heterocyclic building block, notable for its role as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. Its unique substitution pattern, featuring two methoxy groups and a methyl group on the pyridine ring, imparts specific electronic and steric properties that are pivotal to its reactivity and utility in medicinal chemistry. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 107512-35-6 | [PubChem][1] |

| Molecular Formula | C₈H₁₁NO₂ | [PubChem][1] |

| Molecular Weight | 153.18 g/mol | [PubChem][1] |

| Canonical SMILES | CC1=NC=CC(=C1OC)OC | [PubChem][1] |

| InChI Key | VPGBIRMKRPLRKJ-UHFFFAOYSA-N | [PubChem][1] |

| Appearance | Reported as a light brown oil |

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted by computational models, which are valuable in the absence of extensive experimental data.

| Property | Predicted Value | Source |

| Boiling Point | ~275.5 ± 35.0 °C | [Chembook][2] |

| Melting Point | Not readily available (likely low) | - |

| pKa (of conjugate acid) | Estimated to be in the range of 6-7 | |

| LogP | 1.2 | [PubChem][1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform, methanol, and ethyl acetate. | [Chembook][2] |

Causality behind Properties: The presence of the basic nitrogen atom in the pyridine ring makes the compound a weak base. The two electron-donating methoxy groups increase the electron density on the ring, which can influence its reactivity in electrophilic aromatic substitution reactions, although the pyridine nitrogen generally deactivates the ring towards such reactions. The methyl group also contributes to the electron-donating character. The overall polarity of the molecule, influenced by the methoxy groups and the nitrogen atom, dictates its solubility profile, rendering it more soluble in polar organic solvents than in water.

Synthesis and Reactivity

This compound is primarily synthesized as a key intermediate for the production of pantoprazole. The synthetic routes generally involve the construction and modification of the pyridine ring.

Common Synthetic Pathways

One of the most common synthetic routes starts from 3-hydroxy-2-methyl-4(1H)-pyridinone, which undergoes methylation to introduce the two methoxy groups.[3] An alternative and widely cited method involves the methoxylation of a pre-functionalized pyridine ring, such as 4-chloro-3-methoxy-2-methylpyridine.

Diagram of a General Synthetic Workflow

Caption: General synthetic approaches to this compound.

Detailed Experimental Protocol: Synthesis from 4-Chloro-3-methoxy-2-methylpyridine

This protocol is a self-validating system as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, with its identity confirmed by spectroscopic methods.

Materials:

-

4-chloro-3-methoxy-2-methylpyridine

-

Sodium methoxide solution (28% in methanol)

-

Methanol

-

Chloroform

-

Water

-

Silica gel for column chromatography

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve 4-chloro-3-methoxy-2-methylpyridine in methanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting residue, add ice-water and then extract the aqueous layer with chloroform.

-

Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a light brown oil.

Reactivity Profile

The reactivity of this compound is largely dictated by the pyridine ring and its substituents.

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be readily oxidized to form the corresponding N-oxide, this compound N-oxide. This is a common transformation in the synthesis of pantoprazole, as the N-oxide can facilitate further functionalization of the methyl group.[4][5]

-

Reactivity of the Methyl Group: The methyl group at the 2-position is activated by the adjacent nitrogen atom and can undergo various reactions, such as hydroxymethylation, after N-oxidation.

-

Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, the presence of two electron-donating methoxy groups can influence the regioselectivity of such reactions. However, nucleophilic aromatic substitution is a more common reaction for pyridine derivatives, especially with a suitable leaving group.[6][7]

Application in Drug Development: The Synthesis of Pantoprazole

The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Pantoprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][8][9]

Diagram of the Role of this compound in Pantoprazole Synthesis

Sources

- 1. This compound | C8H11NO2 | CID 639879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 72830-08-1 CAS MSDS (3,4-Dimethoxy-2-pyridinemethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern drug discovery, with a significant number of FDA-approved therapeutics incorporating this versatile heterocycle.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. Among the vast family of pyridine derivatives, this compound stands out as a key building block, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical identifiers, physicochemical properties, synthesis, and critical role as a precursor in pharmaceutical manufacturing. We will delve into the causality behind its synthetic pathways and its strategic importance in the multi-step synthesis of high-value active pharmaceutical ingredients (APIs).

Core Chemical Identifiers

Precise identification of a chemical entity is paramount for research, development, and regulatory compliance. This compound is cataloged across various chemical databases with a unique set of identifiers. It is crucial to distinguish it from its closely related derivatives, such as the N-oxide or the hydrochloride salt, which possess different CAS numbers and properties.

| Identifier | Value | Source(s) |

| CAS Number | 107512-35-6 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| SMILES String | CC1=NC=CC(=C1OC)OC | [2] |

| InChI Key | VPGBIRMKRPLRKJ-UHFFFAOYSA-N | [2] |

| Synonyms | 2-Methyl-3,4-dimethoxypyridine | [2] |

Physicochemical and Safety Profile

While specific, experimentally determined physical properties for this compound are not extensively documented in publicly available literature, computational predictions and data from related pyridine compounds provide a reliable profile for handling and experimental design.

Predicted Properties:

-

Boiling Point: Estimated to be in the range of 220-240 °C.

-

Solubility: Expected to be soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and acetone.

-

Appearance: Likely a liquid or a low-melting solid at room temperature.[3]

Safety and Handling:

As with most alkylpyridines and heterocyclic amines, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7]

Key safety considerations include:

-

Irritation: May cause skin and serious eye irritation.[5][8]

-

Inhalation: May cause respiratory irritation.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is often embedded within the larger synthetic route of its more complex derivatives, notably 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, a crucial intermediate for the blockbuster drug pantoprazole.[9][10][11] A common and scalable approach involves the N-oxidation of the pyridine ring, followed by a rearrangement and subsequent functional group manipulations.

The rationale for this multi-step process is rooted in the need to selectively functionalize the methyl group at the 2-position. Direct chlorination of the methyl group is challenging without affecting the sensitive pyridine ring. The N-oxide intermediate activates the adjacent methyl group, making it amenable to further reactions.

Representative Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis of key intermediates, starting from this compound N-Oxide.

Caption: Synthetic workflow from N-oxide to a key pharmaceutical intermediate.

Detailed Protocol: Hydroxymethylation of the N-Oxide

This step is critical for introducing a reactive handle on the 2-methyl group.

-

Reaction Setup: this compound N-oxide is dissolved in acetic anhydride.[12][13]

-

Heating: The mixture is heated, typically to reflux (around 120-140 °C), for several hours. This promotes a rearrangement reaction where the N-oxide oxygen is transferred to the adjacent methyl group, forming an acetate ester intermediate.[9]

-

Hydrolysis: After the reaction is complete, excess acetic anhydride is removed. The resulting residue is treated with a base, such as sodium hydroxide solution, to hydrolyze the acetate ester.[9][12]

-

Extraction and Isolation: The aqueous solution is extracted with an organic solvent like dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield 3,4-Dimethoxy-2-(hydroxymethyl)pyridine.[9]

Causality: The use of acetic anhydride serves a dual purpose: it acts as a solvent and a reagent that facilitates the rearrangement. The N-oxide functionality makes the protons on the 2-methyl group acidic, allowing for the initial acetylation and subsequent rearrangement. Basic hydrolysis is a standard and efficient method to cleave the resulting ester to unveil the desired alcohol.

Application in Drug Development: The Pantoprazole Case Study

The primary and most well-documented application of this compound and its derivatives is in the synthesis of Pantoprazole, a widely used proton pump inhibitor.[14] The chlorinated derivative, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (CAS: 72830-09-2), is a genotoxic impurity that must be carefully controlled in the final API, highlighting the importance of precise reaction control and purification in its synthesis.[10][15]

The synthesis of Pantoprazole involves the coupling of the 2-(chloromethyl)-3,4-dimethoxypyridine moiety with a substituted benzimidazole thiol. The pyridine portion of the final molecule is essential for its mechanism of action, which involves accumulation in the acidic environment of the stomach's parietal cells and subsequent inhibition of the H+/K+-ATPase enzyme system.

Caption: Logical flow of the coupling reaction in Pantoprazole synthesis.

Conclusion

This compound is more than just a catalog chemical; it is a strategically vital building block in the pharmaceutical industry. Its true value is realized through its conversion into functionalized intermediates that form the backbone of essential medicines. Understanding its chemical identity, properties, and the nuanced chemistry of its synthetic transformations is critical for process chemists, quality control scientists, and researchers dedicated to developing the next generation of therapeutics. This guide serves as a foundational resource, grounded in established chemical principles and documented industrial applications, to support these endeavors.

References

-

Chemsrc. 3,4-Dimethoxy-2-pyridinemethanol | CAS#:72830-08-1. [Link]

-

PubChem. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda

5-pyridine. [Link] -

PubChem. This compound. [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.

- Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

-

Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. [Link]

-

Carl ROTH. Pyridine - Safety Data Sheet. [Link]

-

Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. This compound | C8H11NO2 | CID 639879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 107512-35-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 107512-35-6 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 13. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 14. 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | LGC Standards [lgcstandards.com]

- 15. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]

synthesis of 3,4-Dimethoxy-2-methylpyridine from 3-hydroxy-2-methyl-4(1H)-pyridinone

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine from 3-hydroxy-2-methyl-4(1H)-pyridinone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway for converting 3-hydroxy-2-methyl-4(1H)-pyridinone into this compound. The latter is a pivotal intermediate in the synthesis of various pharmaceutical compounds. This document delves into the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and addresses the critical aspects of reaction control, safety, and product characterization. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the transformation.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved by the US FDA.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in designing molecules with specific pharmacological profiles, including improved potency, metabolic stability, and bioavailability.[1][3]

This compound, in particular, serves as a crucial building block for the synthesis of proton pump inhibitors, such as Pantoprazole.[4][5] Its synthesis from readily available precursors is therefore a subject of significant interest in process chemistry and drug development. This guide focuses on a robust and well-documented method starting from 3-hydroxy-2-methyl-4(1H)-pyridinone, a transformation that requires precise control over methylation to achieve the desired product.

Foundational Chemistry: Understanding the Starting Material

The success of this synthesis hinges on a clear understanding of the starting material, 3-hydroxy-2-methyl-4(1H)-pyridinone.

Table 1: Properties of 3-hydroxy-2-methyl-4(1H)-pyridinone

| Property | Value | Reference(s) |

| CAS Number | 17184-19-9 | [6][7][8] |

| Molecular Formula | C₆H₇NO₂ | [6][7] |

| Molecular Weight | 125.13 g/mol | [6][8] |

| Appearance | Solid | [9] |

| Melting Point | >300 °C | [6][10] |

A critical feature of this molecule is its capacity for tautomerism. It exists in equilibrium between the 4-pyridinone form and the 3,4-dihydroxypyridine aromatic form. This equilibrium is influenced by factors such as solvent polarity and temperature.[11] This behavior presents the primary synthetic challenge: the molecule possesses two acidic protons—one on the C3-hydroxyl group and one on the ring nitrogen (in the pyridinone tautomer)—that can be methylated. The goal is to achieve exhaustive O-methylation at both the C3 and C4 positions (via the enol tautomer) to yield the target compound.

The Synthetic Pathway: A Controlled Di-methylation

The core of this synthesis is a Williamson ether synthesis-type reaction, where the acidic hydroxyl groups of the starting material are deprotonated by a strong base to form nucleophilic alkoxides/enolates. These then react with a methylating agent to form the desired methoxy groups.

Rationale for Reagent Selection

-

Base (Potassium Hydroxide, KOH): A strong base is required to fully deprotonate both the C3-hydroxyl group and the enolized C4-hydroxyl group. KOH is an effective and economical choice for this purpose, readily forming the corresponding potassium salts in an aqueous medium, thereby activating the substrate for methylation.[12]

-

Methylating Agent (Dimethyl Sulfate, (CH₃)₂SO₄): Dimethyl sulfate is a potent and highly efficient methylating agent for oxygen nucleophiles. Its reactivity ensures that the di-methylation proceeds to completion under relatively mild conditions.[12] It is imperative to note that dimethyl sulfate is extremely toxic and a suspected carcinogen; all handling must be performed with stringent safety precautions.

Mechanism Overview

The reaction proceeds in a stepwise manner. First, potassium hydroxide deprotonates the acidic protons on the 3-hydroxy-2-methyl-4(1H)-pyridinone molecule. This generates a dianionic intermediate (or a mixture of mono-anionic species in equilibrium). Subsequently, this activated nucleophile attacks the electrophilic methyl groups of dimethyl sulfate, displacing the sulfate leaving group. This process occurs twice to install both methoxy groups, yielding the final product, this compound.

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for execution by trained laboratory personnel.[12]

Reagents and Materials

Table 2: Reagent Quantities and Properties

| Reagent | CAS No. | MW ( g/mol ) | Amount Used | Moles (mol) |

| 3-hydroxy-2-methyl-4(1H)-pyridinone | 17184-19-9 | 125.13 | 38.0 g | 0.304 |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 35.0 g | 0.624 |

| Deionized Water | 7732-18-5 | 18.02 | 90.0 g (90 mL) | 5.0 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 77-78-1 | 126.13 | 75.0 g (56.4 mL) | 0.595 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 80.0 g (60.4 mL) | 0.942 |

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

To a suitable reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 38.0 g of 3-hydroxy-2-methyl-4(1H)-pyridinone.

-

In a separate beaker, dissolve 35.0 g of potassium hydroxide in 90 g of water. This dissolution is exothermic; allow the solution to cool.

-

Add the cooled potassium hydroxide solution to the reaction flask containing the pyridinone with stirring. Stir until all solids are dissolved.

-

-

Methylation Reaction:

-

Cool the reaction flask in an ice bath to maintain an internal temperature between 10-20 °C. Causality: This temperature control is critical to manage the exothermic nature of the methylation reaction and to minimize potential side reactions.

-

Slowly add 75.0 g of dimethyl sulfate dropwise via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, continue stirring the reaction mixture at 10-20 °C for 20 hours. Causality: The extended reaction time is necessary to ensure the completion of the di-methylation, which may be sterically hindered or electronically disfavored compared to the initial methylation.

-

-

Work-up and Extraction:

-

After the 20-hour period, add 80 g of dichloromethane to the reaction mixture.

-

Stir vigorously for 15 minutes to ensure thorough extraction of the organic product.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower organic (dichloromethane) layer.

-

The aqueous layer can be extracted again with additional dichloromethane (e.g., 2 x 40 mL) to maximize product recovery.

-

Combine all organic extracts.

-

-

Purification and Isolation:

-

Wash the combined organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude residue, often a light brown oil, should be purified by column chromatography on silica gel to isolate the pure this compound.[13]

-

Critical Safety Directives

-

Dimethyl Sulfate: This reagent is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen. Always handle dimethyl sulfate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. Have a quench solution (e.g., dilute ammonium hydroxide) readily available in case of spills.

-

Potassium Hydroxide: KOH is a corrosive solid and its solutions are strongly basic. Avoid contact with skin and eyes.

Characterization of the Final Product

The isolated product, this compound, should be characterized to confirm its identity and purity.

Table 3: Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 107512-35-6 | [14] |

| Molecular Formula | C₈H₁₁NO₂ | [14] |

| Molecular Weight | 153.18 g/mol | [14] |

| Appearance | Light brown oil | [13] |

Standard analytical techniques for confirmation include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the two distinct methoxy groups and the pyridine ring protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The via di-methylation with dimethyl sulfate is a reliable and scalable method. The key to a successful outcome lies in the careful control of reaction temperature and the stoichiometric addition of reagents. By understanding the tautomeric nature of the starting material and the rationale behind the chosen conditions, researchers can confidently execute this important transformation. The protocol described herein provides a robust foundation for producing this valuable intermediate, essential for the advancement of pharmaceutical research and development.

References

-

PrepChem. Synthesis of this compound. [Link]

-

ChemWhat. 3-HYDROXY-2-METHYL-4(1H)-PYRIDINONE CAS#: 17184-19-9. [Link]

-

ACS Publications. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. [Link]

-

Appchem. 3-Hydroxy-2-methylpyridin-4(1H)-one. [Link]

- Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.

-

ResearchGate. What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone? [Link]

-

PubChem. this compound. [Link]

-

Chemsrc. 4(1H)-Pyridinone,3-hydroxy-2-methyl- | CAS#:17184-19-9. [Link]

-

PrepChem. Synthesis of 3,4-dimethoxy-2-methyl-pyridine 1-oxide. [Link]

-

PubChem. 4-Pyridinone,3-OH-2-Me. [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents.

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubMed. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. [Link]

-

PubChem. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda

5-pyridine. [Link] -

gsrs. 3-HYDROXY-2-(HYDROXYMETHYL)-1-METHYL-4(1H)-PYRIDINONE. [Link]

-

CAS Common Chemistry. 3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone. [Link]

- Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

-

ResearchGate. Convenient Procedure for the α-Methylation of Simple Pyridines. [Link]

-

Journal of the Serbian Chemical Society. Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

-

PubMed Central. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

-

Arkat USA. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Chemsrc. 3,4-Dimethoxy-2-pyridinemethanol | CAS#:72830-08-1. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound-N-oxide | LGC Standards [lgcstandards.com]

- 5. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 6. chemwhat.com [chemwhat.com]

- 7. appchemical.com [appchemical.com]

- 8. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-HYDROXY-2-METHYL-4(1H)-PYRIDINONE | CymitQuimica [cymitquimica.com]

- 10. 4(1H)-Pyridinone,3-hydroxy-2-methyl | CAS#:17184-19-9 | Chemsrc [chemsrc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. This compound | C8H11NO2 | CID 639879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine: Starting Materials and Strategic Execution

Introduction: The Significance of 3,4-Dimethoxy-2-methylpyridine

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like Pantoprazole. Its substituted pyridine core is a common scaffold in medicinal chemistry, making its efficient and scalable synthesis a topic of considerable interest to researchers and professionals in drug development. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials, the rationale behind experimental choices, and detailed, field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by factors such as the cost and availability of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities. This guide will focus on two of the most well-established and industrially relevant synthetic strategies.

The first strategy begins with the readily available and inexpensive starting material, 3-hydroxy-2-methyl-4-pyrone, also known as Maltol. This multi-step synthesis involves a series of transformations to build the desired pyridine ring system. The second, more direct route, utilizes a pre-formed pyridine derivative, 4-chloro-3-methoxy-2-methylpyridine, and introduces the final methoxy group in the last step.

Below is a graphical representation of the two main synthetic strategies that will be discussed in detail.

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route 1: Synthesis from 3-Hydroxy-2-methyl-4-pyrone (Maltol)

This route is a cost-effective approach for large-scale production due to the low cost of the starting material, Maltol. Maltol is a naturally occurring organic compound that is commercially available from numerous suppliers.[1][2][3][4][5] The synthesis involves a multi-step process to convert the pyrone ring of Maltol into the desired dimethoxy-substituted pyridine ring.

Step 1: Conversion of Maltol to 3-Methoxy-2-methyl-4(1H)-pyridone

The initial step involves the methylation of the hydroxyl group of Maltol, followed by ammonolysis to replace the ring oxygen with a nitrogen atom, thus forming the pyridone ring.

Experimental Protocol:

-

Methylation: While a direct, one-pot conversion is often sought, a common approach involves the initial methylation of Maltol to 3-methoxy-2-methyl-4-pyrone. This can be achieved using a methylating agent such as dimethyl sulfate in the presence of a base.

-

Ammonolysis: The resulting 3-methoxy-2-methyl-4-pyrone is then treated with an ammonia source, such as aqueous ammonia, under elevated temperature and pressure to effect the ring transformation to 3-methoxy-2-methyl-4(1H)-pyridone.

Step 2: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone

The hydroxyl group of the pyridone is then converted to a chloro group, which serves as a good leaving group for the subsequent methoxylation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality of Reagent Choice: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, particularly effective for converting hydroxy-heterocycles to their chloro-derivatives. The reaction proceeds via an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack of a chloride ion.[6][7]

Experimental Protocol: [8]

-

Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

-

Reflux the mixture for 10 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

-

To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining phosphorus oxychloride.

-

To the resulting oily substance, add chloroform and water. Separate the chloroform layer.

-

Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

-

Combine the chloroform extracts, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (4.8 g) as a light brown oil.

Step 3: Methoxylation of 4-Chloro-3-methoxy-2-methylpyridine

The final step is a nucleophilic aromatic substitution (SNAᵣ) reaction to replace the chloro group with a methoxy group.

Mechanism Insight: Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen. Attack of the nucleophile is favored at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[9][10][11]

Experimental Protocol: This step is identical to the protocol for Route 2 and is detailed in the following section.

Route 2: Synthesis from 4-Chloro-3-methoxy-2-methylpyridine

This route is more direct if the starting material, 4-chloro-3-methoxy-2-methylpyridine, is commercially available, which it is from several suppliers.[12][13][14] This approach is often preferred for smaller-scale syntheses or when a quicker route to the final product is desired.

Step 1: Methoxylation of 4-Chloro-3-methoxy-2-methylpyridine

The core of this route is a single-step nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

To a solution of 4-chloro-3-methoxy-2-methylpyridine (3.2 g) in methanol (5 ml), add a solution of 28% sodium methoxide in methanol (20 ml) dropwise under ice-cooling.

-

Reflux the mixture for 10 hours.

-

Concentrate the reaction mixture to dryness.

-

To the residue, add ice-water (10 ml) followed by chloroform (100 ml).

-

Separate the chloroform layer, wash with water, dry over a suitable drying agent, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain this compound (2.95 g) as a light brown oil.

Figure 2: Workflow for the synthesis of this compound from 4-Chloro-3-methoxy-2-methylpyridine.

Alternative Approach: Synthesis via N-Oxide Intermediates

An alternative strategy, particularly relevant to the multi-step synthesis from Maltol, involves the oxidation of a pyridine intermediate to its corresponding N-oxide. This can alter the reactivity of the pyridine ring and facilitate certain transformations. For example, the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide can be achieved using an oxidizing agent like hydrogen peroxide.[15][16][17][18][19] The N-oxide can then be carried through subsequent steps, and the N-oxide functionality can be removed at a later stage if necessary.

Quantitative Data Summary

| Starting Material | Key Reagents | Product | Reported Yield |

| 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride | 4-Chloro-3-methoxy-2-methylpyridine | ~86% |

| 4-Chloro-3-methoxy-2-methylpyridine | Sodium methoxide in methanol | This compound | ~92% |

Safety Considerations of Key Starting Materials and Reagents

-

Maltol (3-Hydroxy-2-methyl-4-pyrone): Generally considered to be of low toxicity. However, it is harmful if swallowed and can cause skin and eye irritation.[3] Standard laboratory personal protective equipment (PPE) should be worn.

-

Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. It is a potent alkylating agent and can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE, including gloves and eye protection.

-

Phosphorus Oxychloride: A corrosive and toxic substance that reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract. Work should be conducted in a fume hood, and care should be taken to avoid contact with moisture.[6][7][20]

-

Sodium Methoxide: Corrosive and flammable. It reacts with water to form flammable methanol and corrosive sodium hydroxide. It can cause severe skin and eye burns. It should be handled in a dry, inert atmosphere.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the optimal route depends on a careful consideration of factors such as the cost and availability of starting materials, reaction scale, and safety considerations. The multi-step synthesis starting from the inexpensive Maltol is well-suited for large-scale industrial production, while the more direct route from 4-chloro-3-methoxy-2-methylpyridine offers a more rapid synthesis for laboratory-scale applications. A thorough understanding of the reaction mechanisms and safety protocols for the handling of the involved reagents is crucial for the successful and safe execution of these syntheses.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. Available at: [Link]

-

Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]

-

3-Hydroxy-2-methyl-4-pyrone (99%). Amerigo Scientific. Available at: [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025). Royal Society of Chemistry. Available at: [Link]

-

4-Chloro-3-methoxy-2-methylpyridine | CAS No : 107512-34-5. Pharmaffiliates. Available at: [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (2017). Patsnap. Available at: [Link]

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (2017). Google Patents.

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Available at: [Link]

- The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. (2017). Google Patents.

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. Available at: [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. Available at: [Link]

- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022). Google Patents.

-

3-Hydroxy-4-pyrones as Precursors of 4-Methoxy-3-oxidopyridinium Ylides. An Expeditious Entry to Highly Substituted 8-Azabicyclo[3.2.1]octanes. Semantic Scholar. Available at: [Link]

- Synthesis of 4-pyrones. (1969). Google Patents.

-

Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. (2012). PubMed. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 121551000 [thermofisher.com]

- 3. Maltol or 3-Hydroxy-2-methyl-4-pyrone Manufacturers, with SDS [mubychem.com]

- 4. scbt.com [scbt.com]

- 5. 3-Hydroxy-2-methyl-4-pyrone (99%) - Amerigo Scientific [amerigoscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. youtube.com [youtube.com]

- 12. clearsynth.com [clearsynth.com]

- 13. echemi.com [echemi.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 17. 4-Chloro-3-methoxy-2-methylpyridine N-oxide | 122307-41-9 | FC09547 [biosynth.com]

- 18. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 19. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 20. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Derivatives of 3,4-Dimethoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential and diverse applications of 3,4-Dimethoxy-2-methylpyridine and its derivatives. This scaffold serves as a cornerstone in medicinal chemistry, most notably as a key intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs) such as pantoprazole and omeprazole. Beyond its established role in treating acid-related gastrointestinal disorders, this guide delves into the broader chemical space accessible from this versatile pyridine core. We will examine advanced synthetic methodologies, including functionalization of the pyridine ring and the methyl group, and the construction of novel fused heterocyclic systems. Furthermore, this document will explore the emerging therapeutic potential of these derivatives in other areas, including oncology and infectious diseases, supported by structure-activity relationship (SAR) data. Detailed experimental protocols, physicochemical properties, and spectroscopic data are provided to equip researchers with the practical knowledge required to innovate in this rich area of chemical synthesis and drug discovery.

The Core Scaffold: this compound

This compound is a polysubstituted pyridine ring, a heterocyclic aromatic organic compound, that has garnered significant attention in pharmaceutical development. Its strategic importance stems from its integral role as a building block for a class of drugs that have had a profound impact on global health.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of the core scaffold is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| pKa (Pyridine Nitrogen) | ~4.0-4.9 (estimated for related PPIs) | [1][2][3] |

| logP (calculated) | 1.2 | |

| Appearance | Light brown oil |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, 1H, 6-H), 6.71 (d, 1H, 5-H), 3.93 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃).[4]

-

¹³C NMR (CDCl₃, 101 MHz): δ 157.4, 149.6, 139.4, 136.7, 122.1, 120.6, 55.3, 55.2, 22.9. (Predicted and consistent with related structures).[5][6]

-

Mass Spectrometry (GC-MS): Key fragments can be observed corresponding to the loss of methyl and methoxy groups.[7]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several routes, often starting from readily available precursors. A common method involves the methoxylation of a suitably substituted pyridine.

Protocol 1: Synthesis from 4-chloro-3-methoxy-2-methylpyridine

This procedure details the nucleophilic substitution of a chloro group with a methoxy group.

Workflow Diagram:

Sources

- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. This compound | C8H11NO2 | CID 639879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,4-Dimethoxy-2-methylpyridine in Common Solvents

Introduction

3,4-Dimethoxy-2-methylpyridine is a substituted pyridine derivative of significant interest within the pharmaceutical and agrochemical industries. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its solubility characteristics is paramount for reaction optimization, purification, formulation, and bioavailability studies.[1][2] Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting the importance of comprehending the physicochemical properties of their intermediates.[2][3] This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, grounded in its physicochemical properties, and offers a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of this compound, with its pyridine ring, methoxy groups, and a methyl group, dictates its overall polarity and potential for intermolecular interactions.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H11NO2 | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| XLogP3-AA (Predicted) | 1.2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 (Nitrogen and two Oxygens) | [5] |

The predicted XLogP3-AA value of 1.2 suggests that this compound has a moderate lipophilicity.[5] The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy groups allows for hydrogen bonding with protic solvents, while the overall carbon framework contributes to its nonpolar character.

Based on these properties, we can predict the following solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of hydrogen bond acceptors suggests that this compound should exhibit some solubility in polar protic solvents. However, the lack of hydrogen bond donors and the presence of the nonpolar methyl group and aromatic ring will likely limit its aqueous solubility. We can predict slight to moderate solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions. Given the polar nature of the pyridine and methoxy groups, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The hydrocarbon backbone and the methyl group suggest that there will be some affinity for nonpolar solvents. Moderate to good solubility is expected in solvents like dichloromethane and toluene, while solubility in highly nonpolar solvents like hexane might be lower.

The following diagram illustrates the logical relationship between the compound's structural features and its predicted solubility in different solvent classes.

Caption: Predicted solubility based on molecular properties.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and reproducible experimental protocol is essential. The following method is a standard approach for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Objective: To determine the solubility of this compound in various solvents at ambient temperature (25 °C).

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Hexane, Toluene, Dichloromethane

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Step-by-step experimental workflow.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains after equilibration. A starting point of ~50 mg of solid to 2 mL of solvent is recommended.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.00 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal for slowly dissolving compounds. The goal is to achieve a constant concentration of the solute in the solvent.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Record the dilution factor.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Self-Validating System and Trustworthiness:

-

Visual Confirmation: The presence of excess, undissolved solid at the end of the equilibration period provides visual confirmation that a saturated solution has been achieved.

-

Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4364. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 2. dovepress.com [dovepress.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. This compound | C8H11NO2 | CID 639879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3,4-Dimethoxy-2-methylpyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

3,4-Dimethoxy-2-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor pantoprazole.[1][2] The stability of this intermediate is of paramount importance as it directly impacts the purity, potency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for establishing robust stability-indicating analytical methods. Understanding the degradation pathways of this key intermediate is essential for process optimization, formulation development, and ensuring the quality of the final drug product.

Chemical Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published in peer-reviewed literature, a comprehensive understanding of its potential degradation pathways can be extrapolated from the chemical nature of substituted pyridines and the known instabilities of the final drug product, pantoprazole. The primary modes of degradation to consider are oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The methyl group on the pyridine ring is a potential site for oxidation.[3][4][5][6] Oxidation of methylpyridines can lead to the formation of the corresponding pyridine carboxylic acids.[5] In the case of this compound, this would result in the formation of 3,4-dimethoxy-pyridine-2-carboxylic acid. Furthermore, the pyridine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation, although this is less common for the pyridine core itself without strong oxidizing agents. Given that pantoprazole is known to be sensitive to oxidative conditions, it is crucial to protect its intermediates, including this compound, from oxidizing agents.[2]

Hydrolytic Degradation